2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile

Beschreibung

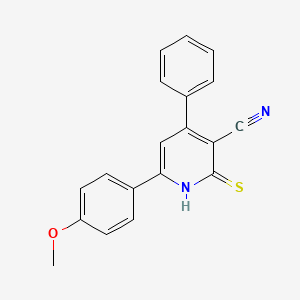

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is a nicotinonitrile derivative featuring a thiol (-SH) group at position 2, a 4-methoxyphenyl substituent at position 6, and a phenyl group at position 4. The compound’s structure combines electron-donating (4-methoxyphenyl) and electron-withdrawing (cyano) groups, creating a polarized π-conjugated system.

Key structural attributes:

- Position 2: Mercapto (-SH) group, which is highly reactive and prone to oxidation or disulfide formation.

- Position 4: Phenyl ring, contributing to hydrophobicity and π-stacking interactions.

- Position 6: 4-Methoxyphenyl group, providing strong electron-donating effects via the methoxy substituent.

Eigenschaften

IUPAC Name |

6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-22-15-9-7-14(8-10-15)18-11-16(13-5-3-2-4-6-13)17(12-20)19(23)21-18/h2-11H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFQNLIWROZBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327484 | |

| Record name | 6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796989 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78564-18-8 | |

| Record name | 6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile typically involves the reaction of 2-cyanothioacetamide with 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one . The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves stirring the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide, at room temperature for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group can interact with thiol-containing enzymes, potentially inhibiting their activity. The aromatic rings may also interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific biological context and the type of activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Electronic and Photophysical Properties

The electronic nature of substituents significantly influences the compound’s properties. Below is a comparative analysis with key analogs:

Key Observations:

Mercapto vs. Sulfanyl/Other Groups :

- The -SH group (target compound) exhibits higher reactivity compared to -S-Et () or -OMe (), making it more prone to oxidation but useful in metal coordination .

- Compounds with -S-Et (e.g., ) show improved stability, which is advantageous for storage but limits dynamic reactivity .

Electron-Donating vs. In contrast, the -CF₃ group () withdraws electrons, reducing π→π* transition efficiency and fluorescence output .

Fluorescence and Photophysical Behavior

- 4-Methoxyphenyl groups enhance emission intensity due to resonance donation. For example, compound 5d (quinazoline core) exhibits a 480–495 nm emission band with high quantum yield .

- Mercapto groups may introduce quenching effects via sulfur’s heavy atom effect, but this could be counterbalanced by the electron-donating 4-methoxyphenyl group in the nicotinonitrile framework .

Biologische Aktivität

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is a complex organic compound with significant biological activity attributed to its unique structural features, including a thiol group, a methoxy-substituted phenyl group, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H16N2OS

- Molecular Weight : 332.4 g/mol

- Key Functional Groups : Thiol (-SH), Methoxy (-OCH3), Nitrile (-CN)

The presence of the thiol group allows for the formation of covalent bonds with various biological targets, while the methoxy group can influence the compound's reactivity and interaction with enzymes or receptors.

The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the nitrile group can participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets.

Biological Activity Overview

Research indicates that derivatives of nicotinonitrile, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that nicotinonitrile derivatives possess antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.

- Antitumor Activity : Compounds similar to this compound have been evaluated for their potential as antitumor agents, demonstrating cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as mitogen-activated protein kinases (MAPKs).

Antimicrobial Studies

A study conducted by Marzouk et al. (2016) evaluated the antimicrobial properties of various nicotinonitrile derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 25 µg/mL |

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Case Studies

- Case Study on Enzyme Interaction : A recent investigation focused on the interaction between this compound and MAPKAP kinase-2, revealing that the compound effectively inhibited enzyme activity, which could be beneficial in treating inflammatory diseases.

- Case Study on Anticancer Activity : In a study assessing the anticancer properties of this compound, researchers reported a significant reduction in tumor size in xenograft models treated with varying doses of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.